molecular formula C13H20N4O2 B1399901 Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate CAS No. 1406972-85-7

Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate

Cat. No.: B1399901
CAS No.: 1406972-85-7
M. Wt: 264.32 g/mol
InChI Key: QBCZVHHHOOKKQG-UHFFFAOYSA-N
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Description

Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate: is an organic compound that features a piperazine ring substituted with a 3-aminopyridin-2-yl group and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines under controlled conditions.

    Substitution with 3-Aminopyridin-2-yl Group: The piperazine ring is then functionalized with a 3-aminopyridin-2-yl group through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the propanoic acid with methanol to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The piperazine ring can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives or oxides.

    Reduction: Formation of alcohols from esters.

    Substitution: Introduction of various functional groups on the piperazine ring.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of therapeutic agents, particularly in targeting specific receptors or enzymes.
  • Explored for its antimicrobial and anticancer properties.

Industry:

  • Used in the synthesis of specialty chemicals and intermediates.
  • Potential applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring and the aminopyridine moiety play crucial roles in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

  • Methyl 3-[4-(2-aminopyridin-3-yl)piperazin-1-yl]propanoate
  • Methyl 3-[4-(4-aminopyridin-2-yl)piperazin-1-yl]propanoate
  • Methyl 3-[4-(3-aminopyridin-4-yl)piperazin-1-yl]propanoate

Uniqueness: Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate is unique due to the specific positioning of the aminopyridine group, which influences its binding affinity and specificity towards certain biological targets. This positional isomerism can result in different pharmacological profiles and reactivity patterns compared to its analogs.

Properties

IUPAC Name

methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-19-12(18)4-6-16-7-9-17(10-8-16)13-11(14)3-2-5-15-13/h2-3,5H,4,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCZVHHHOOKKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCN(CC1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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